molecular formula C10H7BrN2O B2615259 2-(2-Bromophenoxy)pyrazine CAS No. 129242-46-2

2-(2-Bromophenoxy)pyrazine

Cat. No.: B2615259
CAS No.: 129242-46-2
M. Wt: 251.083
InChI Key: MRRATNUBKVEWIM-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)pyrazine is a heterocyclic organic compound with the molecular formula C10H7BrN2O It consists of a pyrazine ring substituted with a 2-bromophenoxy group

Scientific Research Applications

2-(2-Bromophenoxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The safety information for “2-(2-Bromophenoxy)pyrazine” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests a promising future for the study and application of “2-(2-Bromophenoxy)pyrazine” and other pyrazine compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)pyrazine typically involves the reaction of 2-bromophenol with pyrazine. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with pyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenoxy)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.

    Oxidation Products: Oxidized derivatives of pyrazine.

    Reduction Products: Dehalogenated pyrazine derivatives.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrazine ring can also engage in π-π interactions with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

    2-(2-Chlorophenoxy)pyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenoxy)pyrazine: Contains a fluorine atom in place of bromine.

    2-(2-Iodophenoxy)pyrazine: Features an iodine atom instead of bromine.

Uniqueness: 2-(2-Bromophenoxy)pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and polarizability compared to chlorine and fluorine can result in different chemical and biological properties. The compound’s ability to undergo various substitution and coupling reactions makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-(2-bromophenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRATNUBKVEWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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